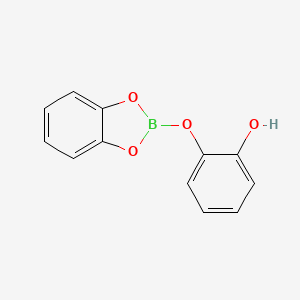
Phenol, 2-(1,3,2-benzodioxaborol-2-yloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-(1,3,2-benzodioxaborol-2-yloxy)- is an organic compound with the molecular formula C12H9BO4 It is a derivative of phenol, where the hydroxyl group is substituted with a 1,3,2-benzodioxaborol-2-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(1,3,2-benzodioxaborol-2-yloxy)- typically involves the reaction of phenol with a boronic acid derivative. One common method is the reaction of phenol with 2-bromobenzodioxaborole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2-(1,3,2-benzodioxaborol-2-yloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to phenol derivatives.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the phenol group.
Common Reagents and Conditions
Oxidation: Reagents like sodium dichromate or potassium permanganate are used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and other aromatic compounds depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Phenol, 2-(1,3,2-benzodioxaborol-2-yloxy)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Phenol, 2-(1,3,2-benzodioxaborol-2-yloxy)- involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the benzodioxaborole group can form reversible covalent bonds with nucleophilic sites in biomolecules, affecting their function and activity. This interaction can modulate various biochemical pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Phenol: The parent compound with a hydroxyl group directly attached to the benzene ring.
Catechol: A dihydroxybenzene with hydroxyl groups at the 1 and 2 positions.
Resorcinol: A dihydroxybenzene with hydroxyl groups at the 1 and 3 positions.
Uniqueness
Phenol, 2-(1,3,2-benzodioxaborol-2-yloxy)- is unique due to the presence of the benzodioxaborole group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where traditional phenols or dihydroxybenzenes may not be suitable.
Propiedades
Número CAS |
93131-95-4 |
|---|---|
Fórmula molecular |
C12H9BO4 |
Peso molecular |
228.01 g/mol |
Nombre IUPAC |
2-(1,3,2-benzodioxaborol-2-yloxy)phenol |
InChI |
InChI=1S/C12H9BO4/c14-9-5-1-2-6-10(9)15-13-16-11-7-3-4-8-12(11)17-13/h1-8,14H |
Clave InChI |
UYCAKLDGWUEYQC-UHFFFAOYSA-N |
SMILES canónico |
B1(OC2=CC=CC=C2O1)OC3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


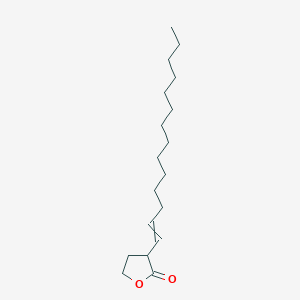

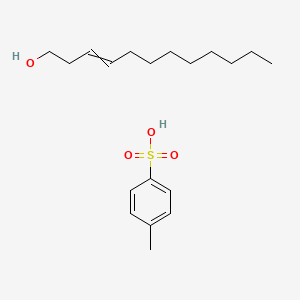

![1-[3-(Cyclopentanesulfinyl)propoxy]-3-methoxybenzene](/img/structure/B14368984.png)
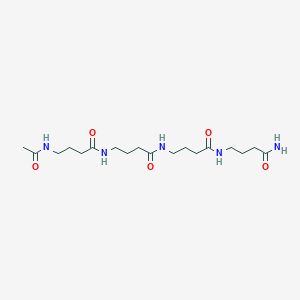
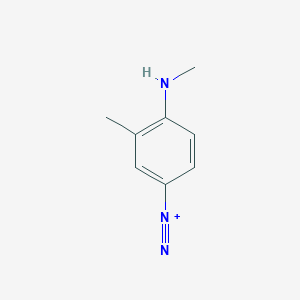
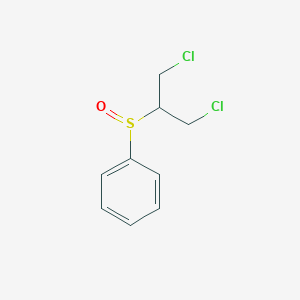
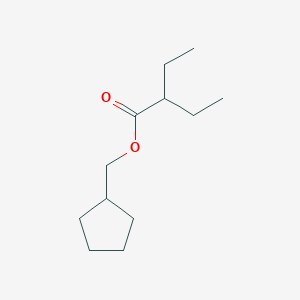
![1-Methyl-4-[2-(4-methylbenzene-1-sulfonyl)ethyl]pyridin-1-ium iodide](/img/structure/B14369014.png)




